molecular formula C11H11ClN2O2S B5548137 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole CAS No. 5850-29-3

1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole

Cat. No.: B5548137
CAS No.: 5850-29-3
M. Wt: 270.74 g/mol
InChI Key: DGEPWGYIIWUKMT-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and an imidazole ring substituted with two methyl groups. Its unique structure imparts specific chemical and physical properties that make it valuable in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dimethylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.

    Coupling Reactions: The imidazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Compounds with various substituents replacing the chlorine atom on the phenyl ring.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy as drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole involves its interaction with molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues, enhancing its binding affinity.

Comparison with Similar Compounds

    1-[(4-Chlorophenyl)sulfonyl]-1H-imidazole: Lacks the methyl groups on the imidazole ring, which may affect its reactivity and binding properties.

    1-[(4-Methylphenyl)sulfonyl]-2,4-dimethyl-1H-imidazole: Contains a methyl group instead of a chlorine atom on the phenyl ring, altering its electronic properties.

    1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-imidazole: Has only one methyl group on the imidazole ring, which may influence its steric and electronic characteristics.

Uniqueness: 1-[(4-Chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole is unique due to the combination of its sulfonyl, chlorophenyl, and dimethylimidazole moieties. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2,4-dimethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-8-7-14(9(2)13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEPWGYIIWUKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351465
Record name 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5850-29-3
Record name 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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